molecular formula C11H10N2O4 B3057212 1H-Isoindole-1,3(2H)-dione, 2-(3-nitropropyl)- CAS No. 77611-68-8

1H-Isoindole-1,3(2H)-dione, 2-(3-nitropropyl)-

Cat. No. B3057212
CAS RN: 77611-68-8
M. Wt: 234.21 g/mol
InChI Key: CRXXTBGPVDVHPD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is not provided in the sources I found .


Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, are not provided in the sources I found .

Scientific Research Applications

Efficacy and Safety in Psychotic and Mood Disorders

A review on Lurasidone, which has a chemical structure closely related to 1H-Isoindole-1,3(2H)-dione derivatives, highlights its effectiveness and tolerability for short-term treatment of schizophrenia and acute bipolar depression. Lurasidone's unique pharmacodynamic profile contributes to its low risk of inducing weight gain, metabolic, or cardiac abnormalities, although it may have a higher risk of akathisia compared to other modern antipsychotics. This underscores the need for adequate long-term testing in schizophrenia and bipolar disorder, as well as testing for other indications, including against alternative treatments (Pompili et al., 2018).

Synthetic Applications and Biological Activities

The synthesis and application of novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, which are relevant to the chemical class of 1H-Isoindole-1,3(2H)-dione, have been extensively reviewed. These compounds have shown a broad range of biological activities due to their structural variations, highlighting the importance of developing new methods for synthesis and biological evaluation of potential uses. This includes antimicrobial, antitumoral, and antiviral properties, showcasing the urgent need for new prototypes against resistant bacteria and for neglected diseases affecting a large portion of humanity (Ferreira et al., 2013).

Material Science Applications

Polyindoles, including compounds related to 1H-Isoindole-1,3(2H)-dione, have been identified as promising materials due to their unique physical and electrochemical properties. These materials have been studied for applications in electrochromic devices, sensors, catalysis and electro-catalysis, anticorrosion, diodes, supercapacitors, batteries, and biology-related applications. This review provides an overview of the development of polyindoles with regard to synthesis, polymerization mechanisms, copolymers, composites, properties, and applications, reflecting on the existing challenges and future perspectives (Zhou & Xu, 2017).

Mechanism of Action

Safety and Hazards

Information on the safety and hazards associated with this compound is not available .

properties

IUPAC Name

2-(3-nitropropyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-10-8-4-1-2-5-9(8)11(15)12(10)6-3-7-13(16)17/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXXTBGPVDVHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344163
Record name 1H-Isoindole-1,3(2H)-dione, 2-(3-nitropropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77611-68-8
Record name 1H-Isoindole-1,3(2H)-dione, 2-(3-nitropropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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